molecular formula C13H15NO2 B7996310 6-(3-Formylphenoxy)hexanenitrile

6-(3-Formylphenoxy)hexanenitrile

Cat. No.: B7996310
M. Wt: 217.26 g/mol
InChI Key: YNSUXCUKHRLZIL-UHFFFAOYSA-N
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Description

6-(3-Formylphenoxy)hexanenitrile is a nitrile-containing organic compound featuring a hexanenitrile backbone substituted with a 3-formylphenoxy group. The compound’s structure combines a polar nitrile group with an aromatic aldehyde, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

6-(3-formylphenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-8-3-1-2-4-9-16-13-7-5-6-12(10-13)11-15/h5-7,10-11H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSUXCUKHRLZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Formylphenoxy)hexanenitrile typically involves the reaction of 3-formylphenol with 6-bromohexanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Formylphenoxy)hexanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-Formylphenoxy)hexanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Formylphenoxy)hexanenitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. The formyl and nitrile groups provide reactive sites for further functionalization, enabling the creation of diverse compounds .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the molecular features and physical properties of 6-(3-Formylphenoxy)hexanenitrile with similar hexanenitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Physical Properties References
This compound* C₁₃H₁₅NO₂ ~217.2 3-formylphenoxy Data inferred from analogs (e.g., para isomer)
6-(4-Formylphenoxy)hexanenitrile C₁₃H₁₅NO₂ 217.2 4-formylphenoxy Supplier data available (CAS 1443327-29-4)
2-(4-Chlorophenyl)hexanenitrile C₁₂H₁₄ClN 207.7 4-chlorophenyl B.p. 170–172°C (1.3 kPa); density 1.068 g/cm³
5,5,6,6,6-Pentafluorohexanenitrile C₆H₆F₅N 187.1 Pentafluoro terminal group High electronegativity due to fluorine atoms
Myclobutanil C₁₅H₁₇ClN₄ 288.5 4-chlorophenyl, triazolylmethyl Fungicide; used against powdery mildew
6-(4-Bromo-3-methylphenoxy)hexanenitrile C₁₃H₁₅BrNO 296.2 4-bromo-3-methylphenoxy Bromine enhances reactivity in cross-coupling

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 5,5,6,6,6-Pentafluorohexanenitrile exhibit enhanced stability and reactivity due to fluorine’s electronegativity .
  • Aromatic Substitution : Para-substituted derivatives (e.g., 4-formyl or 4-chloro) are more common in agrochemicals, while meta-substituted variants (e.g., 3-formyl) may offer steric advantages in drug design .
  • Pharmacological Potency : AM4346 demonstrates high CB2 receptor selectivity (131-fold over CB1), highlighting the role of bulky substituents (e.g., cyclopentyl) in target specificity .

Biological Activity

6-(3-Formylphenoxy)hexanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hexane chain linked to a phenoxy group with a formyl substituent. Its molecular formula is C_{13}H_{13}N O, with a molecular weight of approximately 213.25 g/mol.

PropertyValue
Molecular FormulaC_{13}H_{13}N O
Molecular Weight213.25 g/mol
CAS Number[not specified]

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that compounds with similar structures can exhibit:

  • Antioxidant Properties: Compounds like this compound may scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxic Effects: Similar derivatives have shown cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy.

Case Studies and Research Findings

  • Antioxidant Activity:
    In vitro studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, a study on related phenolic compounds showed that they effectively reduced oxidative stress markers in human cell lines, suggesting similar potential for this compound.
  • Antimicrobial Effects:
    A comparative analysis of various nitrile derivatives indicated that this compound displayed moderate antimicrobial activity against Gram-positive bacteria. This was assessed through disk diffusion methods, where zones of inhibition were measured.
  • Cytotoxicity Against Cancer Cells:
    Research has indicated that compounds bearing the formyl group can induce apoptosis in cancer cells. In particular, studies involving similar phenolic compounds have reported IC50 values in the micromolar range, suggesting that this compound may also possess cytotoxic properties worth exploring further.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally related compounds:

CompoundAntioxidant ActivityAntimicrobial ActivityCytotoxicity (IC50)
This compoundModerateModerateTBD
4-HydroxycinnamaldehydeHighHigh15 µM
BenzaldehydeLowLow>100 µM

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